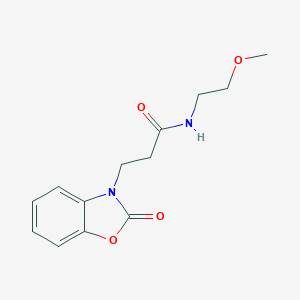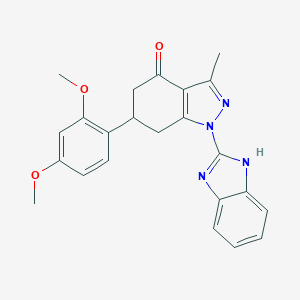![molecular formula C21H23N3O3 B370599 N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide CAS No. 674818-07-6](/img/structure/B370599.png)
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formylation: Introduction of a formyl group to the quinoline ring.
Reduction: Reduction of the formyl group to an alcohol.
Protection: Protection of the alcohol group using tert-butyl(dimethyl)silyl chloride.
Coupling: Coupling of the protected intermediate with pyridine-4-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinoline ring to a dihydroquinoline derivative.
Substitution: Substitution reactions at the quinoline ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated quinoline derivative, while reduction could produce a dihydroquinoline compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline core.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity through competitive inhibition or allosteric regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.
Pyridine Carboxamides: Compounds like isoniazid, which contain a pyridine ring with a carboxamide group.
Uniqueness
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is unique due to the combination of its quinoline and pyridine carboxamide moieties.
Eigenschaften
CAS-Nummer |
674818-07-6 |
|---|---|
Molekularformel |
C21H23N3O3 |
Molekulargewicht |
365.4g/mol |
IUPAC-Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)24(20(26)14-7-9-22-10-8-14)13-16-11-15-12-17(27-4)5-6-18(15)23-19(16)25/h5-12H,13H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
NXPPEEWRYQGWRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B370542.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370544.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-ethylbenzamide](/img/structure/B370546.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)

![N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B370597.png)
![N-tert-butyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B370598.png)
![2,2-dimethyl-N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide](/img/structure/B370600.png)
![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)

![N-butyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B370611.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide](/img/structure/B370612.png)

